molecular formula C23H21N3O3S2 B2704344 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 442535-80-0

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2704344
CAS RN: 442535-80-0
M. Wt: 451.56
InChI Key: KUGSZDUGWAHVDC-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis of Heterocycles

Benzothiazole and benzimidazole derivatives, including those similar in structure to the chemical compound , have been utilized for the synthesis of novel heterocycles. These compounds serve as building blocks for creating various heterocyclic compounds with potential applications in material science and pharmaceutical research. For example, benzothiazole derivatives have been used to synthesize novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting their versatility in constructing complex molecular architectures (Darweesh et al., 2016).

Antimicrobial and Anticancer Agents

Some benzothiazole and benzamide derivatives have been investigated for their potential antimicrobial and anticancer activities. For instance, novel thiazolidine-2,4-dione derivatives with a benzothiazole moiety have shown promising antiproliferative effects against various human cancer cell lines. This suggests the potential of such compounds in the development of new therapeutic agents targeting specific types of cancer (Chandrappa et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives also find applications in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. These compounds have demonstrated high efficiency in inhibiting steel corrosion, offering a cost-effective solution for extending the lifespan of metal components in industrial settings (Hu et al., 2016).

Organic Synthesis and Drug Development

The compound and its related structures play a crucial role in organic synthesis, serving as intermediates in the production of various pharmacologically active molecules. Their application in the synthesis of molecules such as Raloxifene analogs, which are selective estrogen receptor modulators used in the treatment of osteoporosis and breast cancer, highlights their importance in drug development (Petrov et al., 2015).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-8-11-17(12-9-15)31(28,29)25-19-7-5-4-6-18(19)22(27)24-23-26(3)20-13-10-16(2)14-21(20)30-23/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGSZDUGWAHVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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